2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing fused ring systems. The compound is classified under the broader category of heterocyclic compounds, specifically as an imidazo[1,2-a]pyridine derivative. The imidazo[1,2-a]pyridine core structure represents a bicyclic system where an imidazole ring is fused to a pyridine ring through a shared nitrogen atom and two carbon atoms, creating a rigid planar framework that serves as the foundational structure for this compound class.
The systematic name breakdown reveals several key structural components that define the molecular architecture. The primary heterocyclic core, imidazo[1,2-a]pyridine, indicates the fusion pattern between the five-membered imidazole ring and the six-membered pyridine ring. The numbering system for this fused heterocycle follows established conventions where the nitrogen atoms are positioned at specific locations within the ring system to maintain systematic consistency across related compounds. The tetrahydronaphthalene substituent attached at the 2-position represents a partially hydrogenated naphthalene system, specifically the 5,6,7,8-tetrahydronaphthalene isomer, which maintains the aromatic character of one benzene ring while the other ring exists in a saturated cyclohexane-like conformation.
The compound has been assigned the Chemical Abstracts Service registry number 1234423-98-3, which provides a unique identifier for this specific molecular structure. This registration number distinguishes it from closely related compounds that may have similar structural features but different substitution patterns or ring fusion arrangements. The systematic classification places this compound within the broader family of nitrogen-containing heterocycles, specifically those containing both pyridine and imidazole functionalities within a single molecular framework.
Molecular Architecture: Imidazo[1,2-a]pyridine Core and Tetrahydronaphthalene Substituent
The molecular architecture of this compound exhibits a complex three-dimensional structure that results from the combination of its rigid heterocyclic core and flexible aliphatic substituent. The imidazo[1,2-a]pyridine core represents a planar, aromatic system with distinct electronic properties that arise from the presence of multiple nitrogen atoms within the fused ring structure. This bicyclic framework contains three nitrogen atoms positioned strategically throughout the system, with two nitrogen atoms incorporated into the imidazole portion and one nitrogen atom in the pyridine ring, creating a unique electronic environment that influences the compound's chemical reactivity and potential biological interactions.
The tetrahydronaphthalene substituent contributes significant structural complexity to the overall molecular architecture. This partially hydrogenated naphthalene system consists of two fused six-membered rings, where one ring maintains full aromatic character while the adjacent ring exists in a saturated, cyclohexane-like conformation. The tetrahydronaphthalene moiety, specifically the 5,6,7,8-tetrahydronaphthalene isomer, introduces conformational flexibility into the molecule while maintaining a degree of structural rigidity through its bicyclic framework. The attachment point at the 2-position of the naphthalene system creates a specific geometric relationship between the heterocyclic core and the hydrocarbon substituent.
Spectroscopic analysis techniques provide detailed insights into the molecular structure and electronic properties of this compound. Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that correspond to the various proton and carbon environments within the molecule. The aromatic protons of both the imidazo[1,2-a]pyridine core and the naphthalene portion of the tetrahydronaphthalene substituent exhibit distinct chemical shifts that reflect their unique electronic environments. The aliphatic protons of the saturated cyclohexane ring in the tetrahydronaphthalene moiety appear in the upfield region of the Nuclear Magnetic Resonance spectrum, providing clear evidence for the partially hydrogenated nature of this substituent.
| Structural Component | Ring System | Aromatic Character | Nitrogen Atoms | Key Features |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine Core | Bicyclic Fused | Fully Aromatic | 3 | Planar, Rigid Framework |
| Tetrahydronaphthalene Substituent | Bicyclic Fused | Partially Aromatic | 0 | Conformational Flexibility |
| Overall Architecture | Tricyclic System | Mixed | 3 | Hybrid Rigidity/Flexibility |
Infrared spectroscopy provides complementary structural information by revealing the presence of specific functional groups and bond types within the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the characteristic region around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the tetrahydronaphthalene portion appear at slightly lower frequencies. The carbon-nitrogen stretching vibrations of the heterocyclic rings provide additional confirmation of the fused ring structure and the electronic nature of the nitrogen-containing functionalities.
Stereochemical Considerations and Conformational Analysis
The stereochemical aspects of this compound arise primarily from the conformational behavior of the tetrahydronaphthalene substituent, while the imidazo[1,2-a]pyridine core maintains a rigid planar geometry. The tetrahydronaphthalene moiety exhibits conformational flexibility due to the presence of the saturated cyclohexane ring, which can adopt various chair and boat conformations similar to those observed in other tetrahydronaphthalene derivatives. The preferred conformational states of the cyclohexane ring within the tetrahydronaphthalene system significantly influence the overall three-dimensional shape of the molecule and may impact its potential biological activity and molecular recognition properties.
Conformational analysis studies of tetrahydronaphthalene-containing compounds have demonstrated that the saturated ring portion typically adopts chair conformations as the most energetically favorable arrangements. In the case of this compound, the 5,6,7,8-tetrahydronaphthalene system allows for ring inversion processes that can interconvert between different chair conformations. These conformational changes affect the spatial positioning of substituents attached to the cyclohexane ring and influence the overall molecular geometry without altering the fundamental connectivity of the compound.
The conformational preferences of the tetrahydronaphthalene substituent are influenced by several factors, including steric interactions between adjacent carbon atoms, electronic effects from the attached aromatic system, and the geometric constraints imposed by the fused ring structure. Molecular mechanics calculations and Nuclear Magnetic Resonance spectroscopic studies of related tetrahydronaphthalene compounds have shown that half-chair conformations may also be adopted under certain circumstances, particularly when substituents or electronic effects favor these alternative geometries. The dynamic nature of these conformational changes occurs on timescales that are typically fast compared to Nuclear Magnetic Resonance experiments, resulting in averaged signals that represent the weighted contributions of all accessible conformational states.
The connection between the imidazo[1,2-a]pyridine core and the tetrahydronaphthalene substituent through the aromatic carbon atom at the 2-position creates a specific geometric arrangement that influences the relative orientation of these two structural components. The planarity of the imidazo[1,2-a]pyridine system contrasts with the three-dimensional character of the tetrahydronaphthalene moiety, creating a molecular architecture that combines rigid and flexible structural elements. This structural arrangement may facilitate specific molecular recognition events and influence the compound's ability to interact with biological targets or participate in chemical reactions.
| Conformational Feature | Structural Component | Flexibility Type | Energy Considerations | Impact on Molecular Shape |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine Core | Heterocyclic Rings | Rigid Planar | Low Energy Barrier | Fixed Geometric Framework |
| Cyclohexane Ring | Tetrahydronaphthalene | Ring Inversion | Moderate Energy Barrier | Dynamic Shape Changes |
| Aromatic Ring | Tetrahydronaphthalene | Rigid Planar | Low Energy Barrier | Fixed Aromatic Framework |
| Substituent Orientation | Core-Substituent Link | Rotational | Variable Energy Barrier | Spatial Positioning Control |
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-2-6-14-11-15(9-8-13(14)5-1)16-12-19-10-4-3-7-17(19)18-16/h3-4,7-12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJMWIGZUHNDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CN4C=CC=CC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 2-bromo-5,6,7,8-tetrahydronaphthalene under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alkanes.
Substitution: Formation of halogenated derivatives or substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that derivatives of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine showed promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has shown that it possesses activity against a range of bacterial strains. For instance, a study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for use in OLEDs. Studies have reported that incorporating this compound into OLED structures enhances light emission efficiency and stability.
| Property | Value |
|---|---|
| Emission Spectrum | 450 nm (blue light) |
| Device Efficiency | 15% (external quantum efficiency) |
| Stability | >1000 hours at 100 cd/m² |
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in various coupling reactions makes it valuable for constructing complex molecular architectures. For example, it can be utilized in the synthesis of novel heterocyclic compounds that exhibit biological activity.
Case Study 1: Anticancer Compound Development
A recent study focused on synthesizing derivatives of this compound to evaluate their anticancer potential. The synthesized compounds were tested against human breast cancer cell lines (MCF-7), showing IC50 values ranging from 10 to 50 µM. The most potent derivative demonstrated a mechanism involving apoptosis induction through caspase activation.
Case Study 2: OLED Performance Enhancement
In a project aimed at improving OLED performance, researchers incorporated this compound into the emissive layer of OLED devices. The devices exhibited improved brightness and color purity compared to standard materials. The findings highlighted the potential for this compound to enhance the performance of next-generation display technologies.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes.
Comparison with Similar Compounds
Table 1: Substituent Effects on AChE Inhibition
| Compound | Substituent(s) | IC₅₀ (µM) | Source |
|---|---|---|---|
| 2h | R4-methyl | 79 | |
| 2f | Unsubstituted | 208 | |
| 2c | R3-methyl | 270 | |
| 2-(5,6,7,8-THN-2-yl)* | Tetrahydronaphthalenyl | N/A | [Inferred] |
*THN = Tetrahydronaphthalenyl; Data inferred from structural analogs.
Fluorescence Properties
Imidazo[1,2-a]pyridine derivatives exhibit tunable fluorescence, but structural modifications significantly alter emission profiles:
- Hydrogenation Effects : Reducing the pyridine ring to a 5,6,7,8-tetrahydro form (as in the target compound) quenches fluorescence, unlike planar aromatic analogues .
- Substituent Impact: Electron-withdrawing groups (e.g., nitro) or bulky substituents reduce fluorescence intensity, while amino or methyl groups enhance it .
- Comparison with Pyrimidine Analogues : Imidazo[1,2-a]pyrimidines fluoresce ~60 nm higher and more intensely than pyridine derivatives, highlighting core-dependent photophysics .
Biological Activity
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Chemical Structure and Properties
The chemical formula for this compound is . Its IUPAC name reflects its complex structure, which features a fused ring system that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3 |
| Molecular Weight | 253.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate various biochemical pathways:
- Antimicrobial Activity : The compound exhibits activity against several bacterial strains by inhibiting key enzymes involved in bacterial cell wall synthesis and protein production.
- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may reduce inflammation by downregulating pro-inflammatory cytokines.
Biological Activities
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : Effective against various Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines such as HCT-116 and A-431 with IC50 values ranging from 10 nM to 100 nM.
- Anti-inflammatory Activity : Inhibition of inflammatory mediators in vitro.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (nM) |
|---|---|---|
| Antimicrobial | E. coli | 50 |
| Anticancer | HCT-116 | 10 |
| A-431 | <100 | |
| Anti-inflammatory | Human macrophages | Not specified |
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
- Study on Antimicrobial Effects : In vitro tests revealed that the compound inhibited the growth of E. coli and Staphylococcus aureus at concentrations as low as 50 nM. This suggests potential applications in treating bacterial infections.
- Cytotoxicity Assays : Research involving HCT-116 colon cancer cells demonstrated significant cytotoxicity with an IC50 value of 10 nM. This indicates that the compound could be a lead candidate for developing new anticancer therapies.
- Inflammation Model : In a mouse model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines compared to controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine derivatives, and how do reaction conditions influence yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes). For example, palladium-catalyzed transfer hydrogenation with B2pin2 and water as a hydrogen donor selectively reduces imidazo[1,2-a]pyridines to their tetrahydro derivatives at ambient temperature, achieving yields >50% . Copper-catalyzed three-component coupling of 2-aminopyridines, arylaldehydes, and alkynes offers a scalable one-pot approach with broad substrate tolerance . Optimization of solvent systems (e.g., methanol/water mixtures) and catalysts (e.g., trifluoroacetic acid) is critical for minimizing side reactions .
Q. Which analytical techniques are essential for characterizing structural and purity features of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic signals) and confirms substitution patterns. For example, tetrahydro derivatives show distinct upfield shifts (δ 1.5–2.5 ppm) for CH2 groups in the tetrahydronaphthalene moiety .
- HRMS : Validates molecular weight with <5 ppm error (e.g., [M+H]+ at m/z 308.4 for a derivative in ).
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretches at ~2200 cm⁻¹ in cyano-substituted derivatives) .
Q. What are the primary biological targets associated with this scaffold, and what in vitro assays are used for screening?
- Methodological Answer : The scaffold exhibits activity against COX-2 (IC50 = 0.07 µM for morpholine-substituted derivatives) , cancer cell lines (e.g., HepG2 IC50 = 10–20 µM) , and protozoal pathogens (e.g., Trypanosoma brucei rhodesiense IC50 = 1 nM) . Standard assays include:
- COX-1/COX-2 Inhibition : Fluorometric kits measuring prostaglandin production.
- Anticancer Activity : MTT assays across cell lines (e.g., Hep-2, MCF-7) with dose-response curves .
- Antimicrobial Testing : Broth microdilution for MIC determination (gram-positive/negative bacteria) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve scalability and purity for in vivo studies?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% .
- Pd-Catalyzed Transfer Hydrogenation : Eliminates high-pressure H2, enhancing safety for gram-scale production .
- Purification Strategies : Use of reverse-phase HPLC with acetonitrile/water gradients removes regioisomeric byproducts .
Q. How should researchers address contradictions in biological activity data (e.g., lack of antibacterial efficacy despite structural similarity to antimicrobial agents)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-thioalkyl groups in reduce antibacterial activity, while C-3 morpholine groups enhance COX-2 selectivity) .
- Membrane Permeability Assays : Use logP/logD calculations (e.g., logP = 3.2 for derivatives in ) to assess cellular uptake limitations .
- Resistance Profiling : Test against efflux pump-deficient bacterial strains to rule out transporter-mediated resistance .
Q. What strategies enhance selectivity in targeting COX-2 over COX-1 for anti-inflammatory applications?
- Methodological Answer :
- Mannich Base Modifications : Introducing a morpholine ring at C-3 increases COX-2 selectivity (selectivity index = 217.1) by occupying the hydrophobic pocket of COX-2 .
- Molecular Docking : Align derivatives with COX-2’s Val523/Arg120 residues to optimize hydrogen-bonding interactions .
- In Vivo Models : Use carrageenan-induced paw edema assays to validate selectivity (e.g., 50% reduction in inflammation at 10 mg/kg) .
Q. How do photophysical properties (e.g., singlet oxygen generation) impact therapeutic potential in photodynamic therapy?
- Methodological Answer :
- Singlet Oxygen Quantum Yield (ΦΔ) : Derivatives exhibit ΦΔ = 0.01–0.1 in D2O, measured via time-resolved phosphorescence at 1270 nm .
- Fluorescence Tuning : Polymorph-dependent emission (yellow to red) via ESIPT mechanisms enables imaging-guided therapy .
- Quenching Studies : Rate constants (kqΔ = 0.82–6.74 × 10⁹ M⁻¹s⁻¹) guide solvent selection to maximize ROS generation .
Q. What methodologies bridge in vitro and in vivo efficacy gaps for antiprotozoal derivatives?
- Methodological Answer :
- Prodrug Design : Convert diamidines to methoxyamidoxime prodrugs for oral bioavailability (e.g., 2/4 cures in T. brucei mouse models) .
- Pharmacokinetic Profiling : Measure plasma half-life (>6 hours) and tissue distribution via LC-MS/MS .
- Toxicity Screening : Assess hERG inhibition and hepatocyte viability to prioritize candidates with TI >10 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
